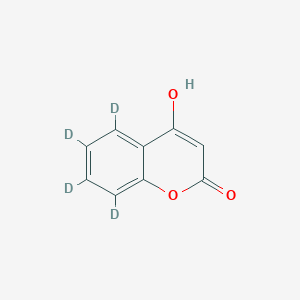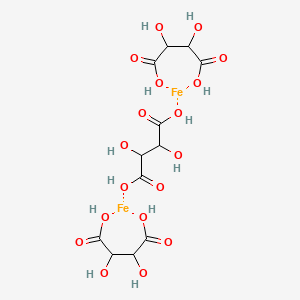
(5S,7R)-3-bromoadamantane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S,7R)-3-bromoadamantane-1-carboxylic acid is a brominated derivative of adamantane, a polycyclic hydrocarbon Adamantane and its derivatives are known for their rigid, diamond-like structure, which imparts unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S,7R)-3-bromoadamantane-1-carboxylic acid typically involves the bromination of adamantane followed by carboxylation. One common method starts with the bromination of adamantane using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromoadamantane is then subjected to carboxylation using carbon dioxide under high pressure and temperature, often in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5S,7R)-3-bromoadamantane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or borane in ether solvents.
Major Products
Substitution: Formation of 3-substituted adamantane derivatives.
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Applications De Recherche Scientifique
(5S,7R)-3-bromoadamantane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antiviral and antibacterial agent due to its unique structure.
Medicine: Studied for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including high-performance plastics and coatings.
Mécanisme D'action
The mechanism of action of (5S,7R)-3-bromoadamantane-1-carboxylic acid depends on its application. In biological systems, it may interact with cellular membranes or proteins, disrupting their function. The bromine atom and carboxylic acid group can form hydrogen bonds and electrostatic interactions with molecular targets, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adamantane: The parent hydrocarbon with a similar rigid structure but lacking functional groups.
1-Bromoadamantane: A brominated derivative without the carboxylic acid group.
Adamantane-1-carboxylic acid: A carboxylated derivative without the bromine atom.
Uniqueness
(5S,7R)-3-bromoadamantane-1-carboxylic acid is unique due to the presence of both bromine and carboxylic acid groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a wider range of chemical modifications and interactions compared to its similar compounds.
Propriétés
Formule moléculaire |
C11H15BrO2 |
|---|---|
Poids moléculaire |
259.14 g/mol |
Nom IUPAC |
(5S,7R)-3-bromoadamantane-1-carboxylic acid |
InChI |
InChI=1S/C11H15BrO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H,13,14)/t7-,8+,10?,11? |
Clé InChI |
DJUDQBVINJIMFO-JZVMUCMXSA-N |
SMILES isomérique |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)Br)C(=O)O |
SMILES canonique |
C1C2CC3(CC1CC(C2)(C3)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


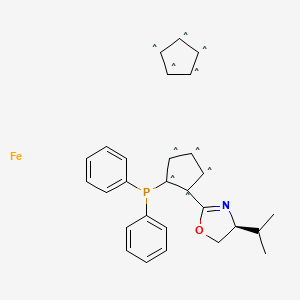
![[4-(Cyclohexylmethoxy)-3-methoxyphenyl]acetic acid](/img/structure/B12056489.png)
![Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate](/img/structure/B12056503.png)

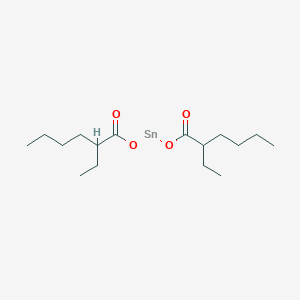
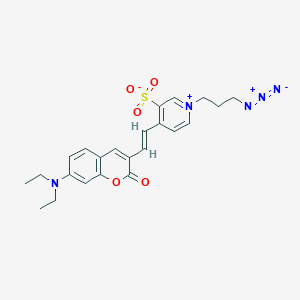
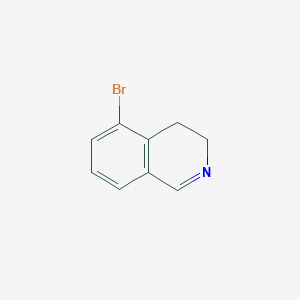

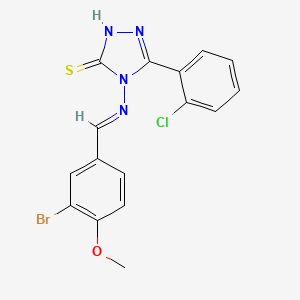
![(4aR,9aS)-6-Bromo-4-hydroxy-4,4a,9,9a-tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one](/img/structure/B12056545.png)

![4-chloro-N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12056557.png)
